molecular formula C9H13BrN2O2 B15239566 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B15239566
M. Wt: 261.12 g/mol
InChI Key: GNMPKMZOBYXSAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridinone derivatives, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxypropyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects . These interactions can affect various cellular processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can enhance its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

5-amino-3-bromo-1-(3-hydroxypropyl)-4-methylpyridin-2-one

InChI

InChI=1S/C9H13BrN2O2/c1-6-7(11)5-12(3-2-4-13)9(14)8(6)10/h5,13H,2-4,11H2,1H3

InChI Key

GNMPKMZOBYXSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CCCO)Br

Origin of Product

United States

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